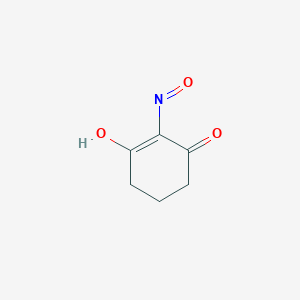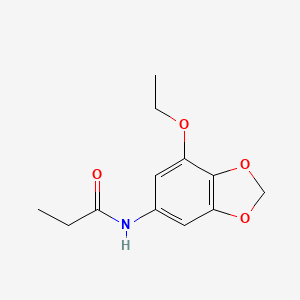
N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide: is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of an ethoxy group and a propanamide moiety attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-ethoxy-2H-1,3-benzodioxole.
Amidation Reaction: The 7-ethoxy-2H-1,3-benzodioxole is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to obtain the desired product, this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide can be compared with other similar compounds, such as:
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound has similar structural features but differs in the presence of methoxy groups instead of an ethoxy group.
3-(6-Hydroxy-7-methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound has a hydroxy group in place of the ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
94338-65-5 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(7-ethoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C12H15NO4/c1-3-11(14)13-8-5-9(15-4-2)12-10(6-8)16-7-17-12/h5-6H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
JZDCKJYWWVAKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C(=C1)OCC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
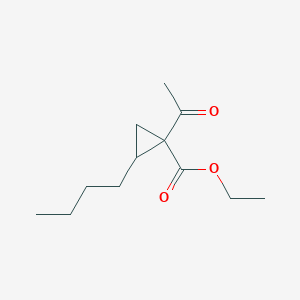
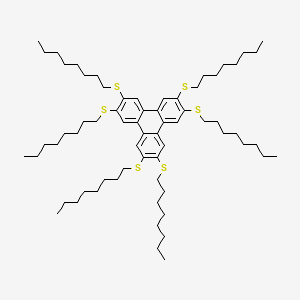
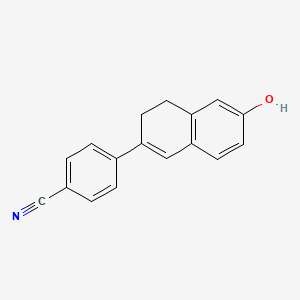
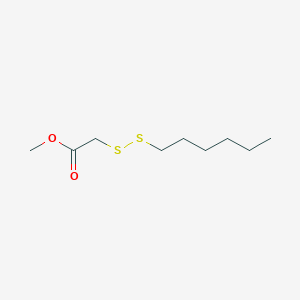

![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
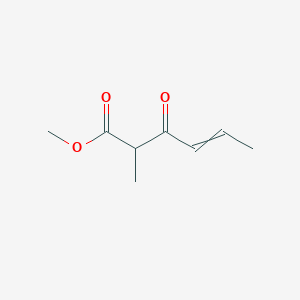
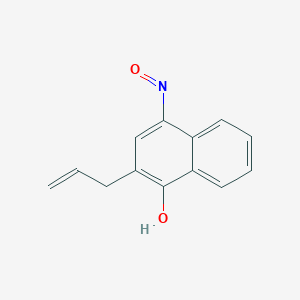
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
